molecular formula C20H22O6 B1678388 Pinoresinol CAS No. 487-36-5

Pinoresinol

Cat. No. B1678388
CAS RN: 487-36-5
M. Wt: 358.4 g/mol
InChI Key: HGXBRUKMWQGOIE-AFHBHXEDSA-N
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Description

Pinoresinol is a secondary metabolite, a lignan found in wide varieties of plants. Structurally, it is one of the simple lignans, with a dimer of coniferyl alcohol, which forms the bicyclic ring core .


Synthesis Analysis

The synthetic yield and isolation efficiency of racemic pinoresinol from coniferyl alcohol by conventional radical coupling methods is sub-optimal. A facile and efficient synthetic approach was developed to synthesize pinoresinol with much higher yield. By using 5-bromoconiferyl alcohol, which was synthesized in high yield from 5-bromovanillin, to make 5,5′-bromopinoresinol via a peroxidase-mediated radical coupling reaction takes advantage of the smaller variety of radical coupling products from the 5-substituted monolignol, producing simpler product mixtures from which 5,5′-bromopinoresinol may be readily crystalized with good yield .


Molecular Structure Analysis

Pinoresinol-lariciresinol reductases (PLRs) are enzymes involved in the lignan biosynthesis after the initial dimerization of two monolignols, and this represents the entry point for the synthesis of 8-8’ lignans and contributes greatly to their structural diversity . Each structure contains a head-to-tail homodimer, and the catalytic pocket comprises structural elements from both monomers .


Chemical Reactions Analysis

The synthetic yield and isolation efficiency of racemic pinoresinol from coniferyl alcohol by conventional radical coupling methods is sub-optimal. In this work, a facile and efficient synthetic approach was developed to synthesize pinoresinol with much higher yield. By using 5-bromoconiferyl alcohol, which was synthesized in high yield from 5-bromovanillin, to make 5,5′-bromopinoresinol via a peroxidase-mediated radical coupling reaction takes advantage of the smaller variety of radical coupling products from the 5-substituted monolignol, producing simpler product mixtures from which 5,5′-bromopinoresinol may be readily crystalized with good yield .


Physical And Chemical Properties Analysis

Pinoresinol has a molecular formula of C20H22O6 and a molecular weight of 358.39 .

Scientific Research Applications

Synthesis and Production

  • Efficient Synthesis : Pinoresinol, a monolignol-derived lignan, is synthesized for use in plant defense and human health. A new synthesis method using 5-bromoconiferyl alcohol has been developed, providing higher yields and easier isolation, impacting structural characterization and clinical applications of pinoresinol and its derivatives (Yue et al., 2021).

Pharmacological and Therapeutic Applications

  • Antifungal Properties : (+)-Pinoresinol exhibits potent antifungal properties against human pathogens like Candida albicans, highlighting its potential as a therapeutic antifungal agent (Hwang et al., 2010).
  • Antibacterial Activity : Pinoresinol extracted from Cinnamomum camphora leaves has shown strong antibacterial activities against food-related bacteria, suggesting its application in food safety and preservation (Zhou et al., 2017).
  • Antitumor Effects : Studies have found pinoresinol to exhibit significant antitumor activity in vitro, particularly in inhibiting human hepatocellular carcinoma HepG2 cells and inducing apoptosis, indicating its potential in cancer therapy (Zhang et al., 2018).
  • Anti-inflammatory Effects : Pinoresinol has shown efficacy in suppressing inflammatory responses, particularly in conditions like rheumatoid arthritis, by inhibiting key signaling pathways (Yang et al., 2021).
  • Hepatoprotective Properties : Pinoresinol demonstrates protective effects against carbon tetrachloride-induced liver injury, suggesting its potential in treating liver diseases (Kim et al., 2010).

Environmental and Agricultural Applications

  • Plant Defense Mechanism : Pinoresinol is a plant-origin lignan used for defense in caterpillars, indicating its role in plant protection and potential agricultural applications (Schroeder et al., 2006).

properties

IUPAC Name

4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXBRUKMWQGOIE-AFHBHXEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964099
Record name (+)-Pinoresinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pinoresinol

CAS RN

487-36-5
Record name (+)-Pinoresinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pinoresinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Pinoresinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PINORESINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4N1UDY811
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,400
Citations
M Brenes, FJ Hidalgo, A García, JJ Rios… - Journal of the American …, 2000 - Springer
… present study, 1-acetoxypinoresinol and pinoresinol, were also found in marked amounts in oils of Arbequina and Empeltre cultivars. Pinoresinol concentration was rather similar in all …
Number of citations: 216 link.springer.com
FC Schroeder, ML Del Campo… - Proceedings of the …, 2006 - National Acad Sciences
… free pinoresinol or of any low-molecular-weight pinoresinol … plant matter did yield pinoresinol, accompanied by smaller … obtains the pinoresinol from ingested polymer-bound pinoresinol, …
Number of citations: 95 www.pnas.org
HY Kim, JK Kim, JH Choi, JY Jung, WY Oh… - Journal of …, 2010 - jstage.jst.go.jp
… ; and these increases were attenuated by pinoresinol. Nuclear translocation of nuclear factor… AP-1), were inhibited by pinoresinol. Our results suggest that pinoresinol ameliorates CCl 4 -…
Number of citations: 171 www.jstage.jst.go.jp
B Hwang, J Lee, QH Liu, ER Woo, DG Lee - Molecules, 2010 - mdpi.com
… pinoresinol, a biphenolic compound isolated from the herb Sambucus williamsii, used in traditional medicine. (++)-Pinoresinol … mechanism of (+)-pinoresinol, we conducted fluorescence …
Number of citations: 66 www.mdpi.com
L Markulin, C Corbin, S Renouard, S Drouet… - Planta, 2019 - Springer
Main conclusion This paper provides an overview on activity, stereospecificity, expression and regulation of pinoresinol–lariciresinol reductases in plants. These enzymes are shared by …
Number of citations: 47 link.springer.com
LB Davin, DL Bedgar, T Katayama, NG Lewis - Phytochemistry, 1992 - Elsevier
… pinoresinol consisting of ca 80% of the (+)-antipode was obtained. Clearly, the insoluble residue contains a specific coupling enzyme which catalyses (+)-pinoresinol … of (−)-pinoresinol …
Number of citations: 174 www.sciencedirect.com
LP Meagher, GR Beecher, VP Flanagan… - Journal of agricultural …, 1999 - ACS Publications
… intermedia and flaxseed, Linum usitatissimum, are not related species, the isolation of pinoresinol … Our isolation and characterization of pinoresinol from flaxseed supports this theory. …
Number of citations: 260 pubs.acs.org
IEJ Milder, ICW Arts, B van de Putte… - British Journal of …, 2005 - cambridge.org
… , of which lariciresinol and pinoresinol have a high degree of … to quantify lariciresinol, pinoresinol, secoisolariciresinol and … μg/100 g, mainly pinoresinol and lariciresinol) were relatively …
Number of citations: 576 www.cambridge.org
A López-Biedma, C Sánchez-Quesada… - … and alternative medicine, 2016 - Springer
… Pinoresinol is a phytoestrogen that is typically found in VOO. Considering the role of oestrogen in … , we investigated the potential antitumor activity of pinoresinol in breast cancer cells. …
Number of citations: 59 link.springer.com
Y Fukuhara, N Kamimura, M Nakajima… - Enzyme and microbial …, 2013 - Elsevier
Bacterial genes for the degradation of major dilignols produced in lignifying xylem are expected to be useful tools for the structural modification of lignin in plants. For this purpose, we …
Number of citations: 39 www.sciencedirect.com

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